molecular formula C15H11BrN4OS B3911363 N-[5-(3-bromophenyl)-1,3,4-thiadiazol-2-yl]-N'-phenylurea

N-[5-(3-bromophenyl)-1,3,4-thiadiazol-2-yl]-N'-phenylurea

Cat. No. B3911363
M. Wt: 375.2 g/mol
InChI Key: OGJFAWASYCAANH-UHFFFAOYSA-N
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Description

“N-[5-(3-bromophenyl)-1,3,4-thiadiazol-2-yl]-N’-phenylurea” is a complex organic compound. It contains a thiadiazole ring, which is a type of heterocyclic compound. Thiadiazoles are known for their wide range of biological activities .


Molecular Structure Analysis

The molecular structure of a compound like this would involve a careful analysis of its different functional groups and how they are connected. This typically involves techniques like NMR, IR, and MS spectroscopies .

Scientific Research Applications

Anticancer Activity

The compound has been investigated for its potential as an anticancer agent. In a study by Ahsan et al., ten new analogs of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine were synthesized and tested against various cancer cell lines. Notably, compound 4e demonstrated significant activity against the CNS cancer cell line SNB-75, with a percent growth inhibition (PGI) of 41.25% .

Metabolism Studies

Coumarins, including related compounds like our target molecule, have been studied for their roles in metabolism. Investigating the metabolic pathways involving this compound could provide insights into its pharmacokinetics and potential therapeutic applications .

Building Blocks for Natural Products

Coumarin derivatives, such as our compound, serve as valuable building blocks in the synthesis of natural products. Researchers explore their versatility in constructing more complex molecules with diverse biological activities .

Safety and Hazards

The safety and hazards associated with a compound like this would depend on its specific properties and biological activities. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

Thiadiazole derivatives are a topic of ongoing research due to their wide range of biological activities . Future research could involve the synthesis of new derivatives, the exploration of their biological activities, and the development of new drugs based on these compounds.

properties

IUPAC Name

1-[5-(3-bromophenyl)-1,3,4-thiadiazol-2-yl]-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrN4OS/c16-11-6-4-5-10(9-11)13-19-20-15(22-13)18-14(21)17-12-7-2-1-3-8-12/h1-9H,(H2,17,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGJFAWASYCAANH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NC2=NN=C(S2)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[5-(3-Bromophenyl)-1,3,4-thiadiazol-2-yl]-3-phenylurea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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